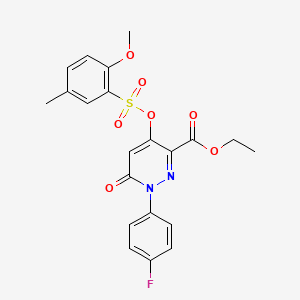

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

描述

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a fluorophenyl group at the 1-position and a sulfonate ester substituent at the 4-position. The sulfonate group, derived from 2-methoxy-5-methylphenylsulfonic acid, distinguishes it from simpler pyridazine analogs.

属性

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-14(22)7-9-15)31-32(27,28)18-11-13(2)5-10-16(18)29-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHFRXHJWESAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridazine core : This heterocyclic ring is known for its diverse biological activities.

- Fluorophenyl and methoxy-substituted phenyl groups : These substitutions can enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 2 | Inhibition of cell wall synthesis |

| Escherichia coli | 1.0 | 4 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 2.0 | 8 | Inhibition of protein synthesis |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of cell wall synthesis : Similar to beta-lactams, it interferes with the peptidoglycan layer formation in bacterial cells.

- Membrane disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the pyridazine ring significantly affect biological activity. For instance:

- Fluorine substitution on the phenyl group enhances antibacterial potency due to increased electron-withdrawing effects, which may improve binding affinity to bacterial targets.

- Methoxy groups contribute to better solubility and bioavailability.

Case Studies

In a comparative study, various derivatives of similar compounds were synthesized and tested for their antimicrobial activities. For example, derivatives with varying alkyl chain lengths exhibited different levels of activity, suggesting that hydrophobicity plays a critical role in their effectiveness.

Table 2: Comparative Study of Derivatives

| Compound | Structure Variation | MIC (µg/mL) |

|---|---|---|

| Compound A | Ethyl group replaced with propyl | 1.5 |

| Compound B | No fluorine substitution | 3.0 |

| Compound C | Additional methoxy group | 0.8 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound shares a pyridazine core with derivatives reported in , which feature ethyl ester groups, cyano substituents, and diverse aryl rings. Key differences lie in the substituents at the 4-position and the aryl group at the 1-position.

Table 1: Comparison of Pyridazine Derivatives

Key Observations:

- Substituent Impact on Yield: The target compound’s sulfonate group may reduce synthetic yield compared to methyl or methoxy analogs due to steric and electronic challenges during sulfonation. For example, compound 12g (4-trifluoromethylphenyl) has a yield of 40%, suggesting bulky substituents lower efficiency .

- Melting Points: Sulfonate esters typically exhibit higher melting points than methyl or methoxy groups due to increased polarity. However, the target compound’s melting point is unreported. Compound 12d (4-hydroxyphenyl, 95% yield) melts at 220–223°C, indicating hydroxyl groups enhance crystallinity .

- Biological Relevance: highlights adenosine A1 receptor modulation in analogs with methyl/cyano substituents. The target’s sulfonate group may alter binding affinity or solubility, but this remains unverified .

Functional Group Comparisons

- Sulfonate vs. This could enhance solubility or target engagement in medicinal applications .

- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group (common in the target and ) may improve metabolic stability compared to chlorophenyl or nitrophenyl groups in , as fluorine often reduces oxidative degradation .

Research Findings and Limitations

- Synthetic Challenges: Sulfonate ester formation typically requires harsh conditions (e.g., sulfonic acid chlorides), which may explain the absence of yield data for the target compound. In contrast, methyl or cyano groups in are introduced via milder alkylation/cyanation .

- Pharmacological Data Gap: While associates similar compounds with adenosine receptor modulation, the target’s sulfonate group may shift activity toward other targets (e.g., kinases or proteases). Experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。